molecular formula C12H16ClN5O2 B6300688 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride CAS No. 2227205-98-1

4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride

Cat. No.: B6300688
CAS No.: 2227205-98-1
M. Wt: 297.74 g/mol
InChI Key: YLXXXCCENDDETR-UHFFFAOYSA-N
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Description

4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride (CAS: 1626413-51-1) is a triazole-containing amine derivative synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for constructing 1,4-disubstituted 1,2,3-triazoles . The compound features a 3-nitrophenyl group at the triazole’s 4-position and a butan-1-amine chain at the 1-position, protonated as a hydrochloride salt. Its purity (95%) and structural characterization are documented in commercial catalogs, suggesting utility as an intermediate in medicinal chemistry or materials science .

Properties

IUPAC Name

4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19;/h3-5,8-9H,1-2,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXXXCCENDDETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The nitrophenyl azide and an appropriate alkyne are reacted under mild conditions, often in the presence of a copper catalyst, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of commercially available starting materials, such as 3-dimethylaminoacrolein and 4-nitrophenyl azide, can facilitate the large-scale production of the compound . Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a versatile building block for synthesizing potential drug candidates. Its structural features allow it to target various biological pathways:

  • Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Antimicrobial Properties : The nitrophenyl group enhances the compound's ability to interact with bacterial cell membranes, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various strains of bacteria and fungi .

Materials Science Applications

In materials science, this compound can be integrated into polymers to improve their mechanical and thermal properties:

  • Polymer Development : The incorporation of triazole derivatives into polymer matrices has been shown to enhance thermal stability and conductivity. For example, polymers modified with 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine exhibit improved performance in electronic applications due to increased charge mobility .

Biological Studies

The compound is also valuable in biochemical assays and studies:

  • Enzyme Inhibition Studies : As a probe, it can bind to active sites of enzymes, allowing researchers to investigate enzyme kinetics and inhibition mechanisms. This application is particularly relevant in drug discovery processes where understanding enzyme interactions is crucial .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine exhibited promising cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can modulate enzymatic activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying cellular pathways and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with triazole-amine derivatives and nitroaryl-containing analogues, emphasizing structural, synthetic, and functional distinctions.

Purity and Characterization

The target and estradiol-triazole derivatives underwent HCl deprotection, whereas sulfonamide (QZ-2434) and piperazine (QZ-5835) compounds required alternative purification strategies. Structural confirmation for such compounds typically employs X-ray crystallography (using software like SHELXL) or mass spectrometry, though specific data are absent in the provided evidence.

Functional Implications

  • Target Compound : The 3-nitrophenyl group may enhance binding to nitroreductase enzymes or act as a photosensitizer in prodrug systems. The butan-1-amine chain’s flexibility could aid in forming hydrogen bonds in biological targets.
  • Estradiol-Triazole Hybrid : The steroid moiety suggests applications in hormone-targeted drug delivery or receptor modulation.
  • Piperazine-Nitroaryl Analogues (QZ-5835): Potential use in kinase inhibition or as intermediates for antipsychotic agents due to piperazine’s prevalence in CNS drugs.

Biological Activity

4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride, with the CAS number 1626413-51-1, is a compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

  • Molecular Formula : C12H15N5O2
  • Molecular Weight : 261.29 g/mol
  • IUPAC Name : 4-(4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl)butan-1-amine
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds with various proteins and enzymes. This dual functionality allows for modulation of enzyme activity and receptor interactions, which is crucial for its therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth by interfering with bacterial metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of triazole compounds have demonstrated cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

Several studies have documented the biological effects of triazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated the effects of triazole derivatives on cancer cell lines (e.g., HT29 and Jurkat). The results indicated that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antibacterial activity of triazole compounds against Gram-positive and Gram-negative bacteria. The results highlighted significant growth inhibition, suggesting potential for development as antibiotic agents .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4-(4-nitrophenyl)-1H-1,2,3-triazoleLacks butan-1-amine groupLimited versatility
4-(3-aminophenyl)-1H-1,2,3-triazoleContains amino groupDifferent reactivity profiles

The unique structure of 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine allows it to participate in a wider range of chemical reactions compared to its analogs.

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